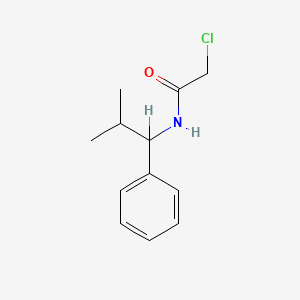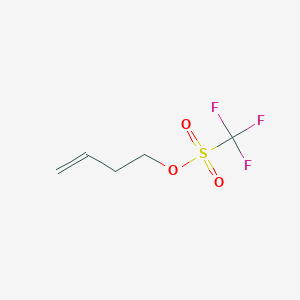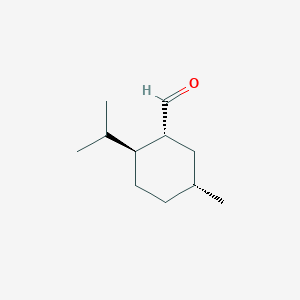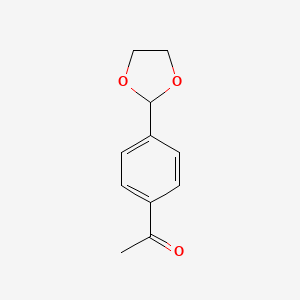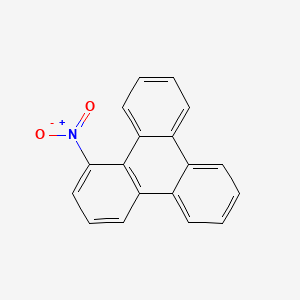
1-nitrotriphenylene
概要
説明
1-Nitrotriphenylene is a nitrated polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and potentially carcinogenic properties . It is a derivative of triphenylene, a compound consisting of four fused benzene rings. The nitro group attached to the triphenylene structure significantly alters its chemical behavior and reactivity.
準備方法
1-Nitrotriphenylene can be synthesized through various methods. One common approach involves the nitration of triphenylene using nitric acid and sulfuric acid as nitrating agents . This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triphenylene molecule.
Another method involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is an efficient way to prepare substituted triphenylenes, including electron-deficient systems . This method is particularly useful for synthesizing electron-deficient triphenylenes that are challenging to prepare using traditional methods.
化学反応の分析
1-Nitrotriphenylene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-Nitrotriphenylene has several scientific research applications:
Environmental Studies: It is used as a marker for studying the environmental occurrence and behavior of nitrated PAHs in atmospheric particles.
Toxicology: Due to its mutagenic properties, it is studied for its potential health impacts and mechanisms of toxicity.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying nitrated PAHs in environmental samples.
作用機序
The mechanism of action of 1-nitrotriphenylene involves its interaction with cellular components, leading to mutagenic and potentially carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations . These interactions can disrupt normal cellular processes and lead to adverse health effects.
類似化合物との比較
1-Nitrotriphenylene can be compared with other nitrated PAHs, such as:
1-Nitropyrene: Another nitrated PAH known for its mutagenic properties.
2-Nitrofluoranthene: A compound formed via atmospheric reactions similar to this compound.
2-Nitrotriphenylene: An isomer of this compound with similar mutagenic properties.
This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and environmental behavior.
特性
IUPAC Name |
1-nitrotriphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVRRQDPKTLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231046 | |
| Record name | Triphenylene, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81316-78-1 | |
| Record name | Triphenylene, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylene, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


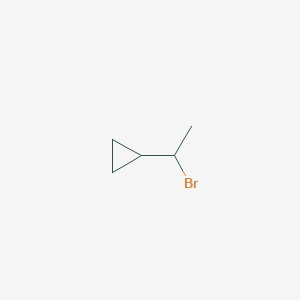


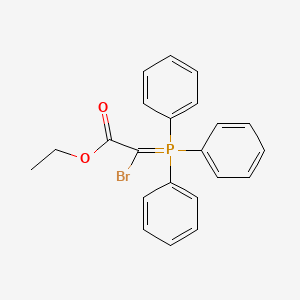

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)
